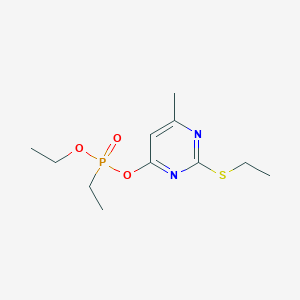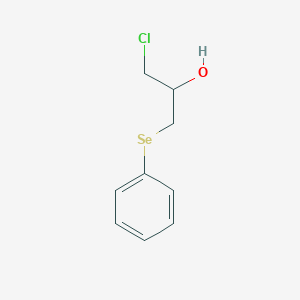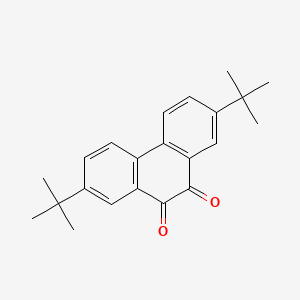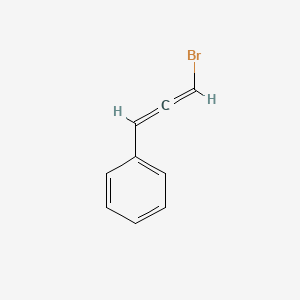
Benzene, (3-bromo-1,2-propadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3-bromo-1,2-propadienyl)-: is an organic compound with the molecular formula C9H7Br. It consists of a benzene ring substituted with a 3-bromo-1,2-propadienyl group. This compound is known for its unique structure, which includes both aromatic and allene components, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-bromo-1,2-propadienyl)- typically involves the bromination of 1,2-propadiene followed by a coupling reaction with benzene. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where bromine is reacted with 1,2-propadiene in the presence of a catalyst. The resulting intermediate is then coupled with benzene under controlled conditions to yield the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (3-bromo-1,2-propadienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include the corresponding hydrocarbon.
Applications De Recherche Scientifique
Benzene, (3-bromo-1,2-propadienyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromo-1,2-propadienyl group into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, (3-bromo-1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming a positively charged intermediate that can further react with nucleophiles. The allene component can undergo addition reactions, leading to the formation of various products. These interactions are facilitated by the compound’s unique structure, which allows it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Bromobenzene (C6H5Br): Consists of a benzene ring substituted with a bromine atom.
1-Bromo-3-nitrobenzene (C6H4BrNO2): Contains both bromine and nitro groups on the benzene ring, making it more reactive in certain substitution reactions.
Phenylallene (C9H8): Similar to Benzene, (3-bromo-1,2-propadienyl)- but lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
Uniqueness: Benzene, (3-bromo-1,2-propadienyl)- is unique due to its combination of aromatic and allene components, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
33992-52-8 |
|---|---|
Formule moléculaire |
C9H7Br |
Poids moléculaire |
195.06 g/mol |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-8H |
Clé InChI |
ZCJIZGLPIBLSNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



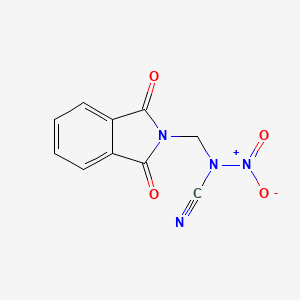
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)

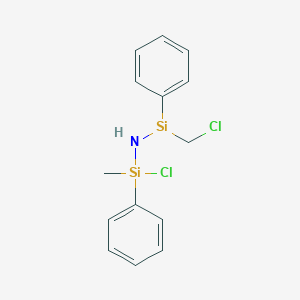
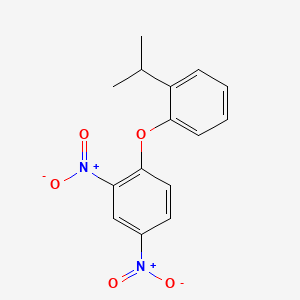
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)
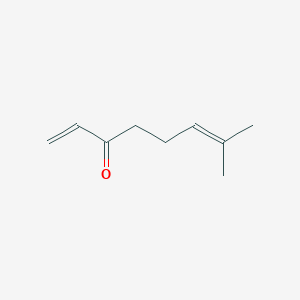
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
